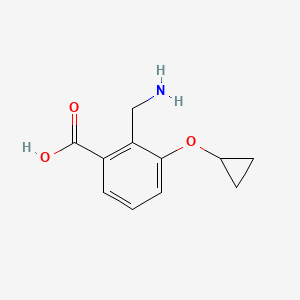
2-(Aminomethyl)-3-cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-cyclopropoxybenzoic acid is an organic compound with a unique structure that includes an aminomethyl group and a cyclopropoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-cyclopropoxybenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
2-(Aminomethyl)-3-cyclopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The cyclopropoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Aminomethyl)benzoic acid
- 3-Cyclopropoxybenzoic acid
- 2-(Aminomethyl)-3-methoxybenzoic acid
Uniqueness
What sets 2-(Aminomethyl)-3-cyclopropoxybenzoic acid apart is the combination of the aminomethyl and cyclopropoxy groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H13NO3/c12-6-9-8(11(13)14)2-1-3-10(9)15-7-4-5-7/h1-3,7H,4-6,12H2,(H,13,14) |
InChI Key |
QFMGYAMZQREYOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


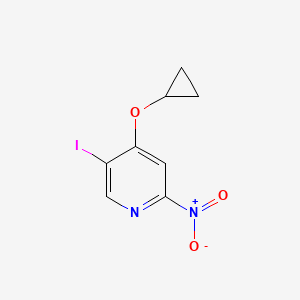
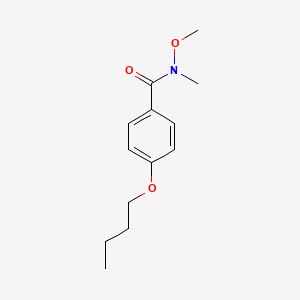
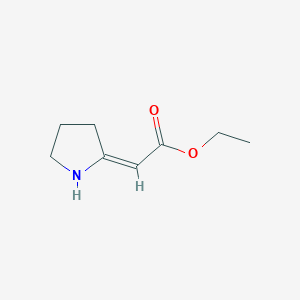
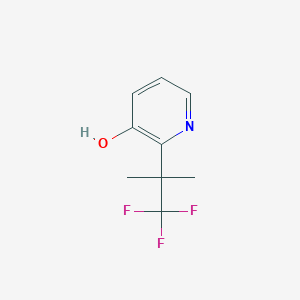
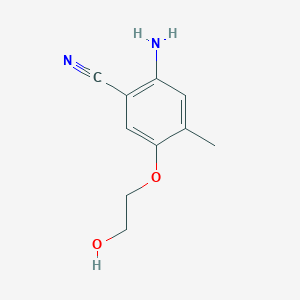

![ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14805557.png)
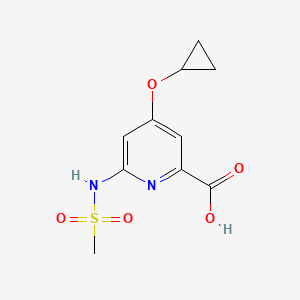
![3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide](/img/structure/B14805574.png)
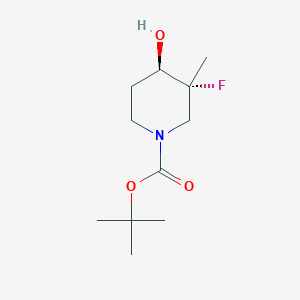
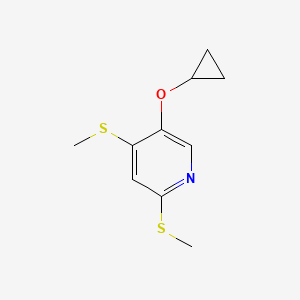
![N'~1~,N'~9~-bis{[(1,6-dibromonaphthalen-2-yl)oxy]acetyl}nonanedihydrazide](/img/structure/B14805581.png)
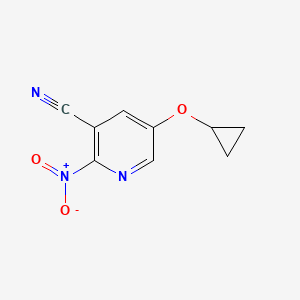
![N'-[(5-bromo-2-thienyl)methylene]-2-methylbenzohydrazide](/img/structure/B14805588.png)
